

# 5-(4-Bromophenyl)isoxazole-3-carboxylic acid spectroscopic data

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## Compound of Interest

**Compound Name:** 5-(4-Bromophenyl)isoxazole-3-carboxylic acid

**Cat. No.:** B1272146

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-(4-Bromophenyl)isoxazole-3-carboxylic acid**

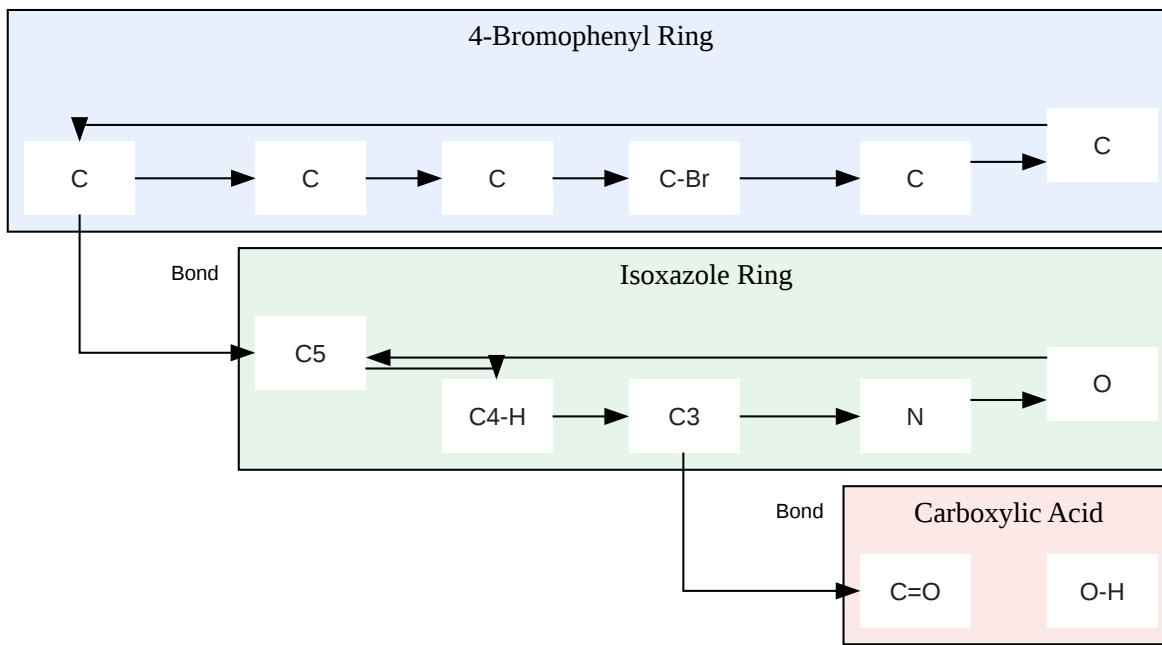
## Abstract

**5-(4-Bromophenyl)isoxazole-3-carboxylic acid** is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for creating novel therapeutic agents.<sup>[1][2]</sup> Its biological activity is intrinsically linked to its precise three-dimensional structure. Therefore, unambiguous structural confirmation and purity assessment are paramount. This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the expected spectroscopic data for this compound. As a Senior Application Scientist, this document outlines the core principles and methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), establishing a framework for analysis, quality control, and further research.

## Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound consists of three key regions: a para-substituted bromophenyl ring, a five-membered isoxazole heterocycle, and a carboxylic acid functional group. Each region will produce characteristic signals in different spectroscopic experiments,

and the true power of this analysis lies in integrating the data from multiple techniques to build a cohesive and validated structural assignment.



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Caption: Molecular substructures of **5-(4-bromophenyl)isoxazole-3-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-(4-bromophenyl)isoxazole-3-carboxylic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for complete characterization.

### $^1\text{H}$ NMR Spectroscopy: Proton Environment Analysis

The  $^1\text{H}$  NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Expected  $^1\text{H}$  NMR Signals:

- Aromatic Protons (Bromophenyl Ring): The para-substitution pattern will result in a classic AA'BB' system. The two protons ortho to the isoxazole ring (H-2', H-6') and the two protons ortho to the bromine atom (H-3', H-5') will appear as two distinct doublets, each integrating to 2H. Due to the electron-withdrawing nature of both the isoxazole and the bromine, these protons will be deshielded and are expected to resonate in the  $\delta$  7.6-7.9 ppm range.
- Isoxazole Proton (H-4): The lone proton on the isoxazole ring is in a unique electronic environment and will appear as a sharp singlet, typically in the  $\delta$  6.8-7.4 ppm region.<sup>[3]</sup> The specific chemical shift provides a diagnostic marker for this heterocyclic system.
- Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic. It will appear as a broad singlet far downfield, typically  $>10$  ppm. Its chemical shift and broadness are highly dependent on the solvent and concentration due to hydrogen bonding.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
> 10.0	Broad Singlet	1H	-COOH
7.70 - 7.90 (Predicted)	Doublet	2H	Aromatic (H-2', H-6')
7.60 - 7.80 (Predicted)	Doublet	2H	Aromatic (H-3', H-5')

| 6.80 - 7.40 (Predicted) | Singlet | 1H | Isoxazole (H-4) |

Experimental Protocol:  $^1\text{H}$  NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of the compound in  $\sim 0.7$  mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). DMSO-d<sub>6</sub> is often preferred for carboxylic acids to ensure the observation of the acidic proton.
- Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.<sup>[4]</sup>

- Acquisition Parameters: Utilize a standard pulse program. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at  $\delta$  2.50 ppm) as an internal standard.

## **$^{13}\text{C}$ NMR Spectroscopy: Carbon Backbone Mapping**

The  $^{13}\text{C}$  NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Expected  $^{13}\text{C}$  NMR Signals:

- Carboxylic Carbonyl (-COOH): This carbon is significantly deshielded and will appear downfield, typically in the  $\delta$  160-170 ppm range.
- Isoxazole Carbons (C-3, C-4, C-5): These three carbons will have distinct chemical shifts. C-3 and C-5, being attached to heteroatoms and part of the conjugated system, will appear further downfield (e.g.,  $\delta$  155-170 ppm) than C-4 (e.g.,  $\delta$  95-110 ppm).<sup>[3]</sup>
- Aromatic Carbons (Bromophenyl Ring): Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the bromine (C-4') will be in the  $\delta$  125-130 ppm range. The carbon attached to the isoxazole ring (C-1') will be deshielded ( $\delta$  128-132 ppm). The remaining CH carbons (C-2'/C-6' and C-3'/C-5') will resonate in the typical aromatic region of  $\delta$  125-135 ppm.

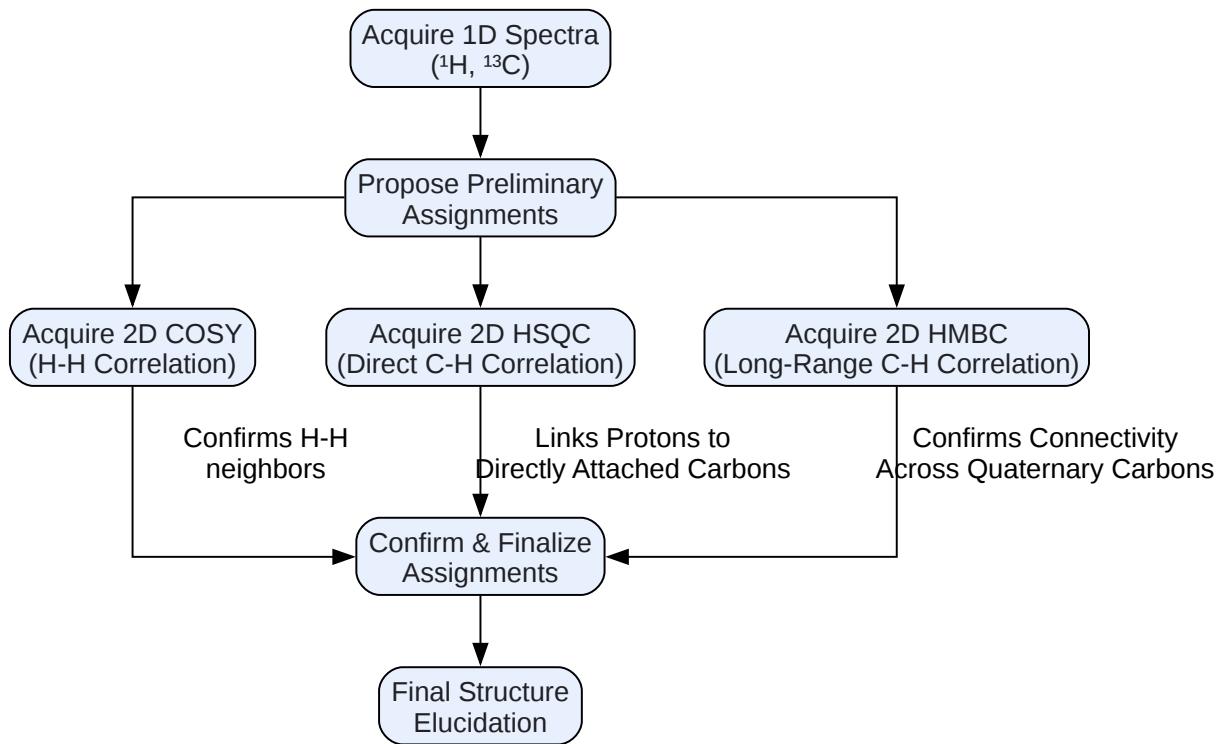
Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Assignment
160 - 170	Carboxylic Acid (C=O)
165 - 175	Isoxazole C-5
155 - 165	Isoxazole C-3
128 - 135	Aromatic (C-2'/C-6' & C-3'/C-5')
128 - 132	Aromatic (C-1', ipso)
125 - 130	Aromatic (C-4', ipso-Br)

| 95 - 110 | Isoxazole C-4 |

## Structural Validation Workflow

For unambiguous assignment, a multi-step NMR analysis is the gold standard. This workflow ensures that each signal is correctly assigned, providing a self-validating dataset.



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Caption: Workflow for unambiguous NMR-based structure elucidation.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Key IR Absorptions:

- O-H Stretch (Carboxylic Acid): This is one of the most diagnostic peaks. It will appear as a very broad band spanning from approximately  $2500$  to  $3300\text{ cm}^{-1}$ , often obscuring the aromatic C-H stretches.<sup>[5]</sup> This broadness is due to strong intermolecular hydrogen bonding.

- C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected in the region of 1700-1725  $\text{cm}^{-1}$ . Conjugation with the isoxazole ring may shift this to a slightly lower wavenumber.
- C=C and C=N Stretches (Aromatic/Isoxazole): Several medium-intensity bands are expected in the 1400-1610  $\text{cm}^{-1}$  region, corresponding to the stretching vibrations within the aromatic and heterocyclic rings.<sup>[6]</sup>
- C-O Stretch (Carboxylic Acid): A medium-intensity band is expected around 1200-1300  $\text{cm}^{-1}$ .
- C-Br Stretch: A weak to medium absorption is expected at lower wavenumbers, typically in the 500-700  $\text{cm}^{-1}$  range.

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2500 - 3300	Broad, Strong	O-H Stretch (Carboxylic Acid Dimer)
1700 - 1725	Strong	C=O Stretch (Carboxylic Acid)
1500 - 1610	Medium	C=C/C=N Stretches (Aromatic/Isoxazole)
1200 - 1300	Medium	C-O Stretch

| 500 - 700 | Medium | C-Br Stretch |

#### Experimental Protocol: ATR-FTIR

- Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Perform a background scan of the empty, clean ATR crystal.
- Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing: The resulting spectrum is automatically ratioed against the background by the software.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

Expected Mass Spectrum Features:

- Molecular Ion Peak ( $M^+$ ): The compound has a monoisotopic mass of approximately 266.953 Da.<sup>[7]</sup> A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes,  $^{79}\text{Br}$  (~50.7%) and  $^{81}\text{Br}$  (~49.3%), in a nearly 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing  $^{79}\text{Br}$  ( $M^+$ ) and one for the molecule containing  $^{81}\text{Br}$  ( $M+2$ )<sup>+</sup>. This isotopic signature is a definitive indicator of the presence of a single bromine atom.
- Key Fragmentation: Common fragmentation pathways for such a molecule under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS) would include:
  - Loss of the carboxylic acid group (-COOH, 45 Da).
  - Loss of the bromine atom (-Br, 79/81 Da).
  - Cleavage of the isoxazole ring.

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (Predicted)	Adduct	Formula
267.9604	$[\text{M}+\text{H}]^+$ (with $^{79}\text{Br}$ )	$\text{C}_{10}\text{H}_7^{79}\text{BrNO}_3$
269.9583	$[\text{M}+\text{H}]^+$ (with $^{81}\text{Br}$ )	$\text{C}_{10}\text{H}_7^{81}\text{BrNO}_3$
289.9423	$[\text{M}+\text{Na}]^+$ (with $^{79}\text{Br}$ )	$\text{C}_{10}\text{H}_6^{79}\text{BrNNaO}_3$

| 291.9403 |  $[\text{M}+\text{Na}]^+$  (with  $^{81}\text{Br}$ ) |  $\text{C}_{10}\text{H}_6^{81}\text{BrNNaO}_3$  |

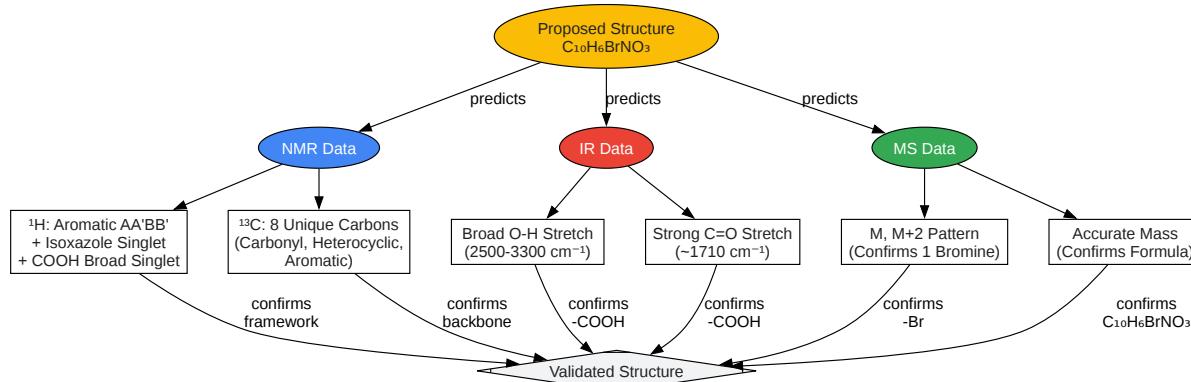
Data derived from predicted values.[\[8\]](#)

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10  $\mu$ L/min).
- Data Acquisition: Acquire data in both positive and negative ion modes to observe  $[M+H]^+$  and  $[M-H]^-$  ions, respectively. Perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

## Integrated Analysis for Structural Confirmation

No single technique provides the complete picture. The definitive structure of **5-(4-bromophenyl)isoxazole-3-carboxylic acid** is confirmed by the convergence of data from all spectroscopic methods.

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Caption: Integrated spectroscopic data validating the final molecular structure.

This guide provides a robust framework for the spectroscopic analysis of **5-(4-bromophenyl)isoxazole-3-carboxylic acid**. By systematically applying these techniques and understanding the expected outcomes, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research and development efforts.

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